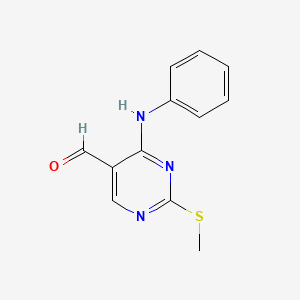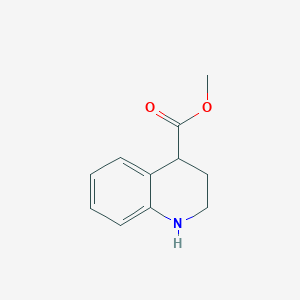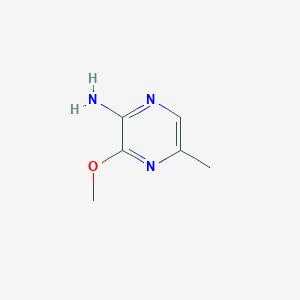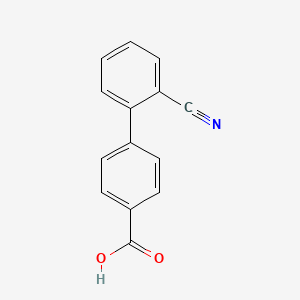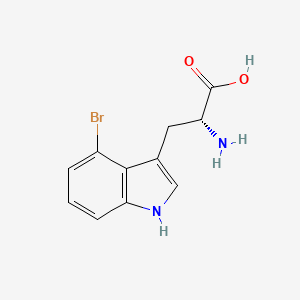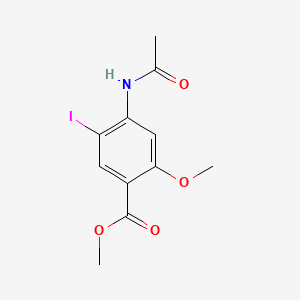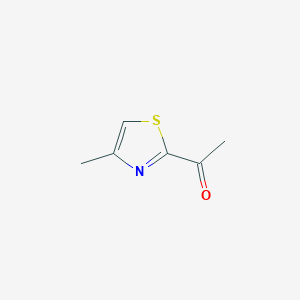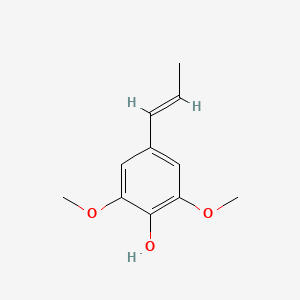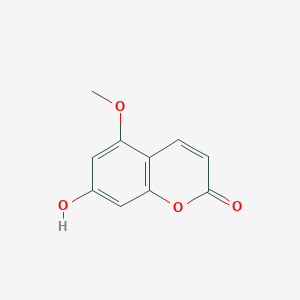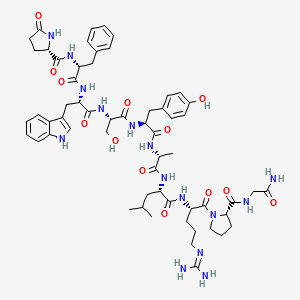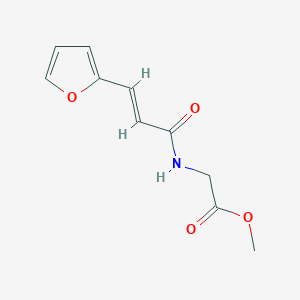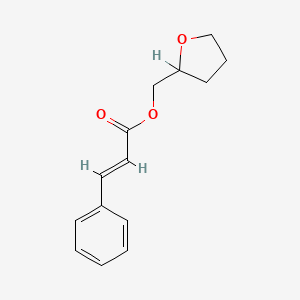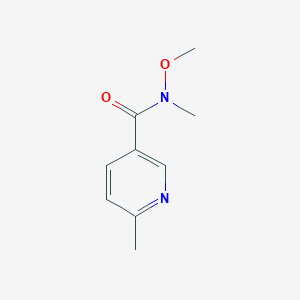
N-Methoxy-6,N-dimethyl-nicotinamide
Übersicht
Beschreibung
“N-Methoxy-6,N-dimethyl-nicotinamide” is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.20 g/mol .
Molecular Structure Analysis
The molecular structure of “N-Methoxy-6,N-dimethyl-nicotinamide” consists of 25 bonds in total, including 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“N-Methoxy-6,N-dimethyl-nicotinamide” has a topological polar surface area of 42.4 Ų, a complexity of 185, and a rotatable bond count of 2 . Unfortunately, specific information about its density, melting point, and boiling point is not available from the sources.Wissenschaftliche Forschungsanwendungen
1. Antibacterial and Antibiofilm Properties
- Application Summary: Nicotinamide derivatives, including N-Methoxy-6,N-dimethyl-nicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .
- Methods of Application: These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
- Results: The antibacterial and antibiofilm activity of the synthesized compounds were tested against various bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .
2. Biosynthesis of Nicotinamide Mononucleotide
- Application Summary: Nicotinamide mononucleotide (NMN), a naturally occurring biologically active nucleotide, mainly functions via mediating the biosynthesis of NAD+. It has excellent pharmacological activities including anti-aging, treating neurodegenerative diseases, and protecting the heart .
- Methods of Application: The synthesis methods of NMN mainly include chemical synthesis and biosynthesis. With the development of biocatalyst engineering and synthetic biology strategies, bio-preparation has proven to be efficient, economical, and sustainable methods .
- Results: NMN supplementation effectively increases the level of NAD+. The impact of NMN on the treatment of various diseases is summarized .
3. Direct Alkylation of N,N-dialkyl Benzamides
- Application Summary: N,N-dialkyl benzamides, which could potentially include N-Methoxy-6,N-dimethyl-nicotinamide, have been used in direct alkylation with methyl sulfides under transition metal-free conditions .
- Methods of Application: The reaction was promoted by the readily available base LDA (lithium diisopropylamide). This approach successfully achieves an efficient and selective synthesis of α-sulfenylated ketones without using transition-metal catalysts or organometallic reagents .
- Results: The method provides a new pathway for the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
4. Synthetic Route
- Application Summary: “N-Methoxy-6,N-dimethyl-nicotinamide” has been mentioned in several patents as an intermediate in synthetic routes .
- Methods of Application: The synthetic routes involve various reactions, including alkylation and amide formation .
- Results: The synthetic routes lead to the formation of various compounds, which could potentially have various applications .
Eigenschaften
IUPAC Name |
N-methoxy-N,6-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAXSTPYTWGTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463667 | |
| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-6,N-dimethyl-nicotinamide | |
CAS RN |
221615-71-0 | |
| Record name | N-METHOXY-6,N-DIMETHYL-NICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

